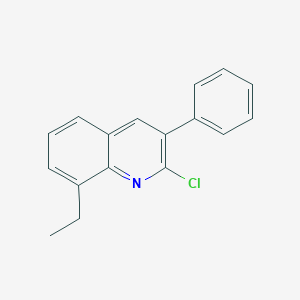

2-Chloro-8-ethyl-3-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1031928-24-1 |

|---|---|

Molecular Formula |

C17H14ClN |

Molecular Weight |

267.8 g/mol |

IUPAC Name |

2-chloro-8-ethyl-3-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |

InChI Key |

BYGUFNMKARNEFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Academic Research Foundations for 2 Chloro 8 Ethyl 3 Phenylquinoline

Fundamental Principles of Quinoline (B57606) Chemistry in Advanced Organic Synthesis

The synthesis of the quinoline core is a well-established yet continuously evolving field within organic chemistry. The construction of this fused benzene (B151609) and pyridine (B92270) ring system can be achieved through several classic and modern synthetic methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

One of the most foundational methods is the Friedländer synthesis , first reported in 1882. organicreactions.org This reaction involves the acid- or base-catalyzed condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. organicreactions.orgeurekaselect.com The simplicity and directness of the Friedländer heteroannulation have made it a cornerstone for producing a wide array of polysubstituted quinolines. eurekaselect.comorganic-chemistry.org Various catalysts, including Brønsted acids, Lewis acids, and even organocatalysts under microwave irradiation, have been employed to enhance the efficiency and environmental friendliness of this process. wikipedia.orgbenthamdirect.com

Another powerful technique is the Vilsmeier-Haack reaction . This method is particularly effective for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inbenthamdirect.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like dimethylformamide (DMF), to effect a cyclization and formylation. niscpr.res.inniscpr.res.in The resulting 2-chloro and 3-formyl groups are versatile handles for further synthetic transformations, allowing for the introduction of diverse functionalities. niscpr.res.inresearchgate.net

In addition to these classic name reactions, contemporary organic synthesis heavily relies on transition-metal-catalyzed reactions , particularly those involving palladium. Palladium-catalyzed methods offer novel pathways for constructing polysubstituted quinolines, for instance, through the one-pot reaction of 2-amino aromatic ketones and alkynes. rsc.org These methods also enable the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines and the cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. thieme-connect.comnih.gov Palladium catalysis is also crucial for the intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides, providing an efficient route to continuously substituted quinoline derivatives. rsc.org

Research Significance of Substituted Quinoline Scaffolds in Contemporary Chemical Science

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science. chemrxiv.org While quinoline itself has limited applications, its derivatives are integral to a vast number of biologically active compounds and functional materials. eurekaselect.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological or physical outcomes. niscpr.res.in

The research significance of substituted quinolines stems from their wide spectrum of pharmacological activities. Historically, the quinoline alkaloid quinine (B1679958) was the primary treatment for malaria, and synthetic quinolines like chloroquine (B1663885) remain important antimalarial agents. niscpr.res.in Modern research has expanded the biological profile of quinoline derivatives to include potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemrxiv.orgnih.gov

The ability to synthesize complex, polysubstituted quinolines is crucial for developing new therapeutic agents. chemrxiv.org For example, the introduction of various substituents can enhance pharmacological efficacy, overcome drug resistance mechanisms in pathogens, or improve the pharmacokinetic profile of a lead compound. nih.gov The development of efficient synthetic protocols, such as those catalyzed by palladium or conducted under microwave irradiation, directly supports the exploration of this vast chemical space for new drug candidates and advanced materials. benthamdirect.comrsc.org

Strategic Focus on 2,3,8-Trisubstituted Quinoline Derivatives

Within the broader class of quinoline derivatives, molecules with a 2,3,8-trisubstituted pattern, such as 2-Chloro-8-ethyl-3-phenylquinoline, represent a focused area of strategic research. This specific substitution pattern has been identified as a promising scaffold for the development of new therapeutic agents, particularly in the field of infectious diseases.

A key example of the strategic importance of this scaffold comes from a high-throughput screening (HTS) campaign aimed at discovering new antimalarial drugs. nih.gov This screen identified a 2,3,8-trisubstituted quinoline compound as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The initial "hit" compound demonstrated excellent potency but also had liabilities related to metabolic stability and solubility. nih.gov

Subsequent research focused on a detailed evaluation of the substituents at the 2, 3, and 8 positions to address these issues. This process, known as lead optimization, aimed to identify derivatives with enhanced physicochemical and pharmacokinetic properties while maintaining or improving biological activity. nih.gov The strategic focus on this specific trisubstituted scaffold highlights a modern approach to drug discovery, where initial screening hits are systematically modified to produce viable drug candidates. The presence of a chloro group at the C-2 position, an ethyl group at the C-8 position, and a phenyl group at the C-3 position in the title compound exemplifies the type of complex substitution patterns explored in such research programs.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the basic chemical identifiers for the title compound.

| Property | Value | Source |

| CAS Number | 1031928-24-1 | marketpublishers.com |

| Molecular Formula | C₁₇H₁₄ClN | - |

| Molecular Weight | 267.75 g/mol | - |

Table 2: Representative Research Findings for a 2,3,8-Trisubstituted Quinoline Scaffold

This table presents data for a lead antimalarial compound from a study on 2,3,8-trisubstituted quinolines to illustrate the type of detailed research conducted on this class of molecules. The data is for a related analogue, not the specific title compound.

| Parameter | Finding | Research Context | Source |

| Biological Activity | IC₅₀ = 22 nM | Inhibition of P. falciparum NF54 (in vitro) | nih.gov |

| Cytotoxicity | Low | Assessed during initial screening | nih.gov |

| Research Goal | Lead Optimization | Improve metabolic stability and solubility of the initial hit compound. | nih.gov |

| Outcome | Enhanced Properties | Derivatives were identified with improved physicochemical and/or pharmacokinetic profiles. | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 8 Ethyl 3 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Chloro-8-ethyl-3-phenylquinoline is expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl substituent, and the quinoline (B57606) core. The chemical shifts (δ) are influenced by the electronic effects of the substituents, particularly the electron-withdrawing chlorine atom and the nitrogen heteroatom, while the coupling constants (J) reveal the connectivity between adjacent protons.

Based on data from analogous substituted quinolines, the aromatic protons of the quinoline ring typically appear in the range of δ 7.0-9.0 ppm. The H4 proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent phenyl ring and the electronic influence of the chloro and nitrogen substituents. The protons on the ethyl-substituted benzene (B151609) ring (H5, H6, H7) would exhibit characteristic splitting patterns (doublets and triplets) based on their positions. The protons of the phenyl group at position 3 will likely appear as a complex multiplet in the δ 7.4-7.8 ppm region. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, shifted upfield due to their aliphatic nature.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.1 - 8.3 | s | - |

| H5 | 7.8 - 8.0 | d | ~8.0 |

| H6 | 7.4 - 7.6 | t | ~7.5 |

| H7 | 7.6 - 7.8 | d | ~7.0 |

| Phenyl H (ortho, meta, para) | 7.4 - 7.8 | m | - |

| -CH₂- (ethyl) | 2.9 - 3.1 | q | ~7.5 |

| -CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.

The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of δ 150-155 ppm. The quaternary carbons of the quinoline ring (C4a, C8a) and the carbon to which the phenyl group is attached (C3) would also show signals in the downfield aromatic region. Aromatic carbons of the quinoline and phenyl rings typically resonate between δ 120-150 ppm. The aliphatic carbons of the ethyl group will appear significantly upfield, with the -CH₂ carbon around δ 25-30 ppm and the -CH₃ carbon around δ 12-16 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 135 - 140 |

| C4 | 130 - 135 |

| C4a | 145 - 150 |

| C5 | 127 - 130 |

| C6 | 125 - 128 |

| C7 | 128 - 131 |

| C8 | 138 - 142 |

| C8a | 146 - 151 |

| Phenyl C (ipso) | 136 - 140 |

| Phenyl C (ortho, meta, para) | 127 - 130 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 12 - 16 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environment

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. For heterocyclic systems like quinoline, the ¹⁵N chemical shift is sensitive to factors such as hybridization, electron density, and protonation state. For pyridine-like nitrogens, the chemical shifts typically fall within a range of δ 230 to 330 ppm (relative to nitromethane) science-and-fun.de. The presence of the electron-withdrawing chloro group at the adjacent C2 position in this compound would be expected to deshield the nitrogen atom, resulting in a chemical shift towards the lower end of this range.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. acs.orgacs.orgijpsdronline.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H5, H6, and H7 on the quinoline ring, confirming their adjacent positions. It would also show a clear correlation between the methylene and methyl protons of the ethyl group. acs.orgijpsdronline.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of protonated carbons. For instance, the signal for the H4 proton would correlate with the C4 carbon signal, and the signals for the ethyl protons would correlate with their respective carbon signals. ijpsdronline.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is vital for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the H4 proton to C2, C3, and C4a; the H5 proton to C4, C7, and C8a; and the ethyl methylene protons to C7, C8, and C8a. ijpsdronline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A key spatial relationship that could be confirmed is the proximity between the H4 proton and the ortho-protons of the C3-phenyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For this compound, the spectra would be complex but would feature characteristic bands for the quinoline core, the phenyl group, the ethyl group, and the C-Cl bond. Theoretical calculations on similar molecules like 2-chloroquinoline-3-carboxaldehyde have been used to assign these vibrational modes. nih.govresearchgate.net

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretches from the quinoline and phenyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic quinoline system are expected in the 1650-1400 cm⁻¹ region. researchgate.net

C-Cl stretching: The C-Cl stretching vibration typically gives rise to a strong band in the 800-600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings are characteristic and appear in the 900-650 cm⁻¹ range, providing information about the substitution pattern.

Interactive Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Note: These are estimated values based on data from structurally similar compounds. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 2980 - 2850 | IR, Raman |

| C=N / C=C ring stretch | 1650 - 1400 | IR, Raman |

| C-H in-plane bend | 1400 - 1000 | IR |

| C-H out-of-plane bend | 900 - 650 | IR |

| C-Cl stretch | 800 - 600 | IR, Raman |

Characteristic Vibrational Modes of the Quinoline Ring

The quinoline ring system has a set of characteristic vibrational modes that are a composite of C-C and C-N stretching and bending vibrations. These modes are often coupled, leading to a series of bands in the fingerprint region of the IR and Raman spectra (below 1600 cm⁻¹). Strong bands observed around 1560 cm⁻¹ in quinoline are attributed to phenyl ring stretching modes. researchgate.net The introduction of substituents, such as the chloro, ethyl, and phenyl groups, will cause shifts in the frequencies of these modes and introduce new vibrations, but the fundamental pattern related to the quinoline core remains identifiable. The specific pattern of out-of-plane C-H bending vibrations is particularly useful for confirming the substitution pattern on the quinoline nucleus. researchgate.net

Identification of Chloro, Ethyl, and Phenyl Group Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information regarding the functional groups present in a molecule by identifying their characteristic vibrational frequencies. For this compound, the spectra would be complex, but specific regions can be analyzed to confirm the presence of the key chloro, ethyl, and phenyl substituents, in addition to the core quinoline structure.

The expected vibrational frequencies for the primary functional groups are summarized below. These assignments are based on established group frequency correlations for aromatic and heterocyclic compounds. libretexts.orglibretexts.orglumenlearning.comuc.edumsu.eduvscht.cz

Chloro Group (C-Cl): The carbon-chlorine stretching vibration for an aryl chloride is a strong absorption typically found in the fingerprint region of the infrared spectrum. libretexts.orglumenlearning.com

Ethyl Group (-CH2CH3): This alkyl substituent would be identified by the characteristic stretching and bending vibrations of its C-H bonds. libretexts.org

Phenyl Group (C6H5): The presence of the phenyl ring is confirmed by multiple characteristic bands, including aromatic C-H stretching at wavenumbers above 3000 cm⁻¹ and several in-ring C=C stretching vibrations. libretexts.orglumenlearning.com

Quinoline Core: The underlying quinoline structure also contributes significantly to the spectra with characteristic C=C and C=N stretching vibrations within the aromatic heterocyclic system. acs.orgrsc.orgnih.gov

Table 1: Predicted Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenyl & Quinoline | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Ethyl Group | Asymmetric/Symmetric C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Strong |

| Phenyl & Quinoline | Aromatic C=C and C=N Stretch | 1600 - 1475 | Medium to Weak |

| Ethyl Group | C-H Bending (Scissoring/Deformation) | 1470 - 1375 | Medium |

| Chloro Group | Aryl C-Cl Stretch | 850 - 550 | Strong |

| Phenyl Group | C-H Out-of-Plane Bending | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.orglibretexts.orgchemguide.co.uk For this compound (C₁₇H₁₄ClN), the nominal molecular weight is 267 g/mol . A key feature in the mass spectrum would be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.org This results in a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1, which is a clear indicator of a monochlorinated compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For C₁₇H₁₄ClN, the calculated monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ³⁵Cl) is 267.0815. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would unequivocally confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. nih.govrsc.org The analysis of these fragments provides detailed structural information. The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral losses. whitman.edunih.gov

Key fragmentation pathways would likely include:

Loss of Ethyl Group: The bond between the quinoline ring and the ethyl group can cleave, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation, or the loss of an ethyl radical (•C₂H₅, 29 Da).

Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35 Da).

Fragmentation of the Phenyl Group: The ion at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is a common fragment for phenyl-substituted compounds.

Quinoline Ring Fission: Nitrogen-containing heterocyclic rings like quinoline can undergo characteristic fragmentation, often involving the loss of neutral molecules such as hydrogen cyanide (HCN, 27 Da).

Table 2: Plausible MS/MS Fragments of this compound This table is interactive. Click on the headers to sort the data.

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

|---|---|---|

| [M - CH₃]⁺ | •CH₃ | 252.0583 |

| [M - C₂H₅]⁺ | •C₂H₅ | 238.0423 |

| [M - Cl]⁺ | •Cl | 232.1126 |

| [M - HCl]⁺• | HCl | 231.1048 |

| [C₆H₅]⁺ | C₁₁H₉ClN | 77.0391 |

Electronic Spectroscopy: UV-Visible Absorption and Emission (Fluorescence/Phosphorescence) Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. aanda.org The spectrum of this compound is expected to be dominated by intense absorptions in the UV region, characteristic of its extended polycyclic aromatic π-system. oup.comresearchgate.net

The electronic transitions in aromatic and heterocyclic molecules like quinoline are primarily of two types: π → π* and n → π*. acs.orgvixra.org

π → π Transitions:* These are high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The extended conjugation provided by the quinoline and phenyl rings results in multiple π → π* bands. These transitions are analogous to the B (benzenoid) and E (ethylenic) bands observed in polycyclic aromatic hydrocarbons (PAHs). researchgate.net

n → π Transitions:* These are typically lower-intensity transitions that involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions often appear as a shoulder on the low-energy side of the more intense π → π* bands and can be sensitive to solvent polarity. vixra.org

The absorption spectrum would likely show a complex pattern with several maxima, reflecting the various possible electronic transitions within the conjugated system.

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are significantly influenced by the substituents on the quinoline core. nih.govacs.orgacs.org

Phenyl Group: The attachment of a phenyl group at the 3-position extends the π-conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted quinoline. researchgate.net

Ethyl Group: As an alkyl group, the 8-ethyl substituent acts as a weak electron-donating group through an inductive effect. This typically causes a small bathochromic shift in the absorption maxima. acs.org

Chloro Group: The chlorine atom at the 2-position exhibits a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density through resonance via its lone pairs. Halogen substituents on aromatic rings generally lead to a modest bathochromic shift. nih.gov

The combined influence of these three groups is expected to result in a UV-Vis spectrum that is significantly red-shifted compared to that of the parent quinoline molecule. Similarly, these substituents would affect the emission properties. For instance, the presence of the "heavy" chlorine atom can enhance intersystem crossing (a transition between electronic states of different spin multiplicity), which may increase the likelihood of phosphorescence relative to fluorescence. The extended conjugation from the phenyl group is likely to result in significant fluorescence, a property common in many quinoline derivatives. bohrium.comnih.govacs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

A typical crystallographic analysis would involve growing a high-quality single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, key structural insights would be gained, such as:

The planarity of the quinoline ring system.

The dihedral angle between the quinoline core and the phenyl ring at the 3-position.

The conformation of the ethyl group at the 8-position.

Intermolecular interactions, such as π–π stacking or other weak forces, which dictate the crystal packing.

While specific data for this compound is unavailable, studies on structurally similar compounds, such as other substituted chloro-phenylquinolines, have been published. These studies provide a general framework for what might be expected, but direct extrapolation of crystallographic parameters is not possible.

Table 1: Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₄ClN |

| Formula Weight | 267.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

Photoelectron Spectroscopy (HeI/HeII) for Electronic Structure and Ionization Energies

Photoelectron Spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. Using HeI (21.22 eV) and HeII (40.81 eV) radiation sources allows for the study of valence shell electrons.

The resulting spectrum consists of bands that correspond to the ionization of electrons from different molecular orbitals (MOs). The positions of these bands provide the vertical ionization energies, which, according to Koopmans' theorem, approximate the negative of the orbital energies.

For this compound, PES would reveal:

The ionization energies of the highest occupied molecular orbital (HOMO) and other valence orbitals.

Information about the nature of these orbitals (e.g., π-orbitals of the aromatic system, lone pair orbitals on the nitrogen and chlorine atoms).

The influence of the chloro, ethyl, and phenyl substituents on the electronic structure of the quinoline core.

By comparing HeI and HeII spectra, orbitals with significant atomic character can often be distinguished based on the energy-dependent photoionization cross-sections. For instance, orbitals with substantial chlorine 3p character would show a marked change in relative intensity.

No experimental HeI/HeII photoelectron spectra for this compound have been reported. General studies on other quinoline derivatives indicate that the first few ionization bands typically correspond to the π-system of the fused rings, followed by the nitrogen lone pair orbital at higher energy.

Table 2: Hypothetical Ionization Energies for this compound This table is for illustrative purposes only, as experimental data is not available.

| Band | Vertical Ionization Energy (eV) | Assignment |

|---|---|---|

| 1 | Data not available | π (HOMO) |

| 2 | Data not available | π |

| 3 | Data not available | n(N) |

| 4 | Data not available | π |

Without experimental data, a definitive characterization of this compound remains incomplete. Future studies employing these techniques would be necessary to fully elucidate its structural and electronic properties.

Advanced Applications and Materials Science Potential of 2 Chloro 8 Ethyl 3 Phenylquinoline Scaffolds

Quinoline (B57606) Derivatives in Functional Materials Development

The unique architecture of the quinoline ring system, with its fused benzene (B151609) and pyridine (B92270) rings, provides a platform for creating materials with tailored electronic and photophysical properties. mdpi.com The ability to introduce a wide array of substituents allows for fine-tuning these characteristics, making quinoline derivatives highly valuable in the design of novel functional materials. nih.gov

Quinoline and its derivatives have a long history in the manufacturing of dyes, including cyanine (B1664457) and photosensitive pigments. researchgate.netnih.govwikipedia.org The extended π-conjugated system of the quinoline scaffold is fundamental to its chromophoric and fluorophoric properties. This system allows for intramolecular charge transfer (ICT), a process that is often responsible for the vibrant color and fluorescence of these compounds. nih.gov

Research has shown that quinoline-based dyes can be synthesized for various applications, such as dyeing textiles. researchgate.net For instance, certain derivatives are used to create disperse dyes for fabrics like polyester. afirm-group.comafirm-group.com The substituents on the quinoline ring play a critical role in determining the final color, fluorescence intensity, and stability of the dye. The 2-Chloro-8-ethyl-3-phenylquinoline scaffold, with its phenyl group extending the conjugation and the chloro and ethyl groups modifying the electronic distribution, is a promising candidate for the development of novel dyes with potentially unique spectral properties and high stability.

Table 1: Examples of Quinoline Derivatives in Dye Synthesis

| Quinoline Derivative Class | Associated Dye Type | Industrial Application |

|---|---|---|

| Quinaldine (2-methylquinoline) | Cyanine Dyes | Photosensitive Pigments nih.govwikipedia.org |

| Lepidine (4-methylquinoline) | Cyanine Dyes | Food Additives, Dyes nih.gov |

| General Quinoline Derivatives | Disperse Dyes | Textile Dyeing (e.g., Polyester) afirm-group.comafirm-group.com |

The incorporation of quinoline moieties into polymer structures is an active area of research aimed at creating materials with enhanced thermal, mechanical, and functional properties. nih.govnih.gov Quinolines can be integrated into polymers either as part of the main chain or as pendant groups. For example, novel acrylate (B77674) monomers based on quinoline-chalcone structures have been synthesized and polymerized to create materials with significant antimicrobial activity and potential for drug delivery applications. nih.gov

The Friedlander synthesis, a classic method for producing quinolines, has been adapted for polymer-supported synthesis, allowing for more efficient production and isolation of quinoline-containing materials. nih.gov The presence of the quinoline unit within a polymer can impart desirable characteristics such as increased rigidity, thermal stability, and specific photophysical or biological functions. nih.gov The this compound molecule, with its reactive chlorine atom, could potentially be used as a monomer or be grafted onto existing polymer chains to develop new functional polymeric materials.

Quinoline derivatives are increasingly investigated for their potential in semiconductor and optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their inherent fluorescence, chemical stability, and ability to be modified for solubility make them excellent candidates for light-emitting layers. nih.gov The electron-accepting nature of the quinoline ring, combined with attached electron-donating groups, can create molecules with strong intramolecular charge transfer, which is crucial for efficient electroluminescence. nih.gov

Studies have demonstrated that incorporating quinoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. researchgate.net For example, 8-hydroxyquinoline (B1678124) derivatives are widely used as electron transport materials and fluorescent emitters in OLEDs. nih.gov The structure of this compound suggests its potential utility in this field. The combination of the electron-withdrawing quinoline core and the phenyl substituent could lead to materials with desirable blue or green light emission upon electrical excitation. researchgate.net Furthermore, such materials are being explored for flexible optoelectronic devices, where the robustness of the quinoline scaffold is an advantage. mdpi.com

Role as Probes and Tools in Chemical and Biological Systems Research

The photophysical properties of quinoline derivatives, especially their fluorescence, make them powerful tools for probing complex chemical and biological systems. nih.gov They can be designed to change their fluorescence in response to specific environmental factors, such as the presence of metal ions, changes in pH, or binding to a biological target. mdpi.comnih.gov

Quinoline-based molecules are valuable as scaffolds for designing inhibitors and probes for various enzymes. benthamdirect.com The nitrogen atom in the quinoline ring can interact with target molecules, and changes in fluorescence upon binding can be used to monitor these interactions. nih.gov The ability of quinoline derivatives to bind to enzyme active sites, such as those in HIV reverse transcriptase or topoisomerase, has been extensively studied. benthamdirect.comnih.gov

The development of fluorescent probes allows for the real-time monitoring of enzyme-catalyzed reactions. nih.gov For instance, a quinoline-appended cyclodextrin (B1172386) derivative has been successfully used to monitor enzyme-catalyzed phosphorylation and dephosphorylation processes through distinct colorimetric and fluorescent changes. nih.gov The this compound scaffold could be functionalized to create selective probes for studying enzyme kinetics and inhibition, with the chloro- group providing a site for covalent attachment to a targeting moiety.

Small-molecule fluorescent probes are indispensable for studying cellular processes in real-time and with high spatial resolution. nih.gov Quinoline is an attractive core structure for such probes due to its synthetic versatility and inherent fluorescence. nih.gov Researchers have developed highly tunable quinoline-based scaffolds that can be engineered for various applications, including live-cell imaging. nih.gov

These molecular tools can be designed as "rotor fluorophores," which are dark when free in solution but become brightly fluorescent upon binding to a target protein, allowing for highly sensitive and precise imaging. acs.org The design of this compound, featuring both electron-donating (ethyl) and electron-withdrawing (via the nitrogen heterocycle) components, along with a bulky phenyl group that could influence rotational freedom, makes it an intriguing candidate for development into an activatable fluorescent probe for elucidating cellular mechanisms. nih.govacs.org

Table 2: Research Findings on Quinoline Derivatives as Probes

| Quinoline Probe Type | Target System | Monitored Process/Analyte | Key Finding |

|---|---|---|---|

| Dimethylamino quinoline (DMAQ) dyes | Live Cells | Cellular Imaging | Highly tunable scaffold for generating libraries of fluorescent molecules. nih.gov |

| Quinoline-appended cyclodextrin | Nucleotides (AMP, ADP, ATP) | Enzyme-catalyzed phosphorylation | Differentiates nucleotides via colorimetric and fluorescent changes. nih.gov |

| Quinoline-based hydrazone | Tributyltin (TBT) | Biocide Detection | Acts as a colorimetric and fluorimetric chemosensor for TBT. mdpi.com |

Analytical Chemistry Applications of Quinoline-Based Compounds

The structural characteristics of this compound make it amenable to various modern analytical techniques, crucial for its identification, quantification, and characterization in complex matrices.

The separation and quantitative analysis of quinoline derivatives are routinely achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govoup.com For a compound like this compound, its chromatographic behavior is dictated by its substituents. The phenyl group and the quinoline core provide significant hydrophobicity, leading to strong retention in reversed-phase HPLC columns. Conversely, its volatility allows for analysis by GC, often coupled with a flame ionization detector (FID) or mass spectrometry. oup.com

The separation of complex mixtures of quinoline derivatives, such as polysulfonated isomers of Quinoline Yellow, has been accomplished using advanced techniques like pH-zone-refining counter-current chromatography. nih.gov This demonstrates the potential for developing highly specific separation methods for structurally related quinoline compounds. The presence of the ethyl and phenyl groups on the this compound scaffold would necessitate careful optimization of chromatographic conditions, such as mobile phase composition and temperature gradients, to achieve baseline separation from other analogues or impurities.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of quinoline derivatives. mcmaster.camcmaster.ca For this compound, electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak, with characteristic fragmentation patterns involving the loss of the chlorine atom or cleavage of the ethyl group. mcmaster.ca The presence of chlorine is particularly advantageous for detection, as its natural isotopic abundance (35Cl and 37Cl) creates a distinctive M+2 peak, aiding in its identification.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) techniques are used to further probe the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov This detailed fragmentation data can help differentiate between isomers and confirm the positions of the substituents on the quinoline ring.

Theoretical and Experimental Studies in Corrosion Inhibition (Focus on underlying chemical mechanisms and computational modeling)

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netresearchgate.net Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. researchgate.netnajah.edu This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen heteroatom with the vacant d-orbitals of the metal. researchgate.net

The specific substituents on the this compound scaffold are expected to significantly influence its inhibitory potential. The phenyl group at the C3 position and the fused benzene ring provide a large surface area and a high density of π-electrons, facilitating strong adsorption. The electron-donating nature of the ethyl group at the C8 position can further enhance the electron density on the quinoline ring system, thereby strengthening the bond between the inhibitor and the metal surface. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, provides profound insights into the inhibition mechanism at a molecular level. scispace.comajol.inforesearchgate.net These theoretical models correlate the molecular structure of an inhibitor with its protective efficiency. Key quantum chemical descriptors are calculated to predict performance.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition | Predicted Influence for this compound |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. physchemres.org | The electron-donating ethyl group and extensive π-system would likely result in a relatively high EHOMO value, suggesting good inhibition potential. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values suggest a greater ability to accept electrons from the metal surface (back-donation), which also strengthens the inhibitor-metal bond. | The presence of the electronegative chlorine atom may lower the ELUMO, facilitating back-donation. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can more readily interact with the metal surface. scispace.com | The combination of electron-donating and withdrawing groups could lead to a balanced and potentially small energy gap, favoring strong interaction. |

| ΔN (Fraction of Electrons Transferred) | This value indicates the tendency of an inhibitor molecule to donate electrons to the metal surface. Positive values suggest electron donation. researchgate.net | The molecule is expected to have a positive ΔN value, indicating spontaneous adsorption on the metal surface through electron donation. |

This table is generated based on established principles of corrosion inhibition by quinoline derivatives. Specific values for this compound would require dedicated computational studies.

Experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to confirm the theoretical predictions. najah.edumdpi.com These studies typically show that as the concentration of the quinoline-based inhibitor increases, the corrosion rate decreases significantly. researchgate.net Polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. najah.edu

Quinoline Scaffold Design Principles for Novel Chemical Entity Discovery (Emphasizing chemical novelty and structural diversity)

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.comeurekaselect.comresearchgate.net This designation is due to its frequent appearance in biologically active compounds and its ability to serve as a versatile template for developing new therapeutic agents. nih.goveurekaselect.com The structure of this compound is an excellent starting point for generating chemical novelty and structural diversity.

The key to its utility in discovering novel entities lies in the strategic placement of its functional groups, which serve as handles for further chemical modification:

The 2-Chloro Group: The chlorine atom at the C2 position is a highly valuable synthetic handle. It can be readily displaced by a wide variety of nucleophiles (such as amines, thiols, or alcohols) through nucleophilic aromatic substitution reactions. This allows for the rapid generation of a library of new derivatives with diverse functionalities at this position, enabling extensive exploration of structure-activity relationships (SAR). nih.govnih.gov

The 3-Phenyl Group: This bulky substituent provides a significant three-dimensional feature to the molecule. The phenyl ring itself can be further substituted to probe interactions with biological targets. Its presence creates a distinct chemical space compared to smaller substituents, potentially leading to novel binding modes and improved selectivity for target proteins.

By leveraging these features, medicinal chemists can design and synthesize libraries of compounds based on the this compound scaffold. This approach, combining a rigid core with multiple points for diversification, is a powerful strategy for identifying new molecules with desired biological activities, such as anticancer or antimicrobial properties. nih.govsapub.org

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-Chloro-8-ethyl-3-phenylquinoline derivatives?

- Methodological Answer : A common approach involves the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide react with acetamide precursors to introduce formyl groups at the quinoline C3 position. Subsequent functionalization (e.g., imine formation with amines) and reduction using NaBHCN at pH ≈6 yield aminoquinoline derivatives. Recrystallization in solvents like petroleum ether/ethyl acetate mixtures ensures purity .

- Key Considerations : Monitor reaction progress via TLC and optimize pH during reductions to avoid side reactions.

Q. How is crystallographic data for this compound derivatives validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . Validate metrics like R-factors (<5%) and check for crystallographic twins using SHELXPRO .

- Example : In a study, the quinoline ring showed planarity (RMSD: 0.04 Å), with a dihedral angle of 70.22° between the quinoline and substituent benzene rings .

Q. What spectroscopic techniques are essential for characterizing quinoline derivatives?

- Methodological Answer :

- NMR : Confirm regiochemistry via H and C shifts (e.g., quinoline C2-Cl deshields adjacent protons).

- Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]) and fragmentation patterns.

- IR : Identify functional groups (e.g., C=O stretches at ~1700 cm for formyl derivatives) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- Dynamic NMR to assess conformational flexibility in solution vs. solid-state rigidity in XRD.

- DFT Calculations to compare experimental and theoretical bond lengths/angles.

- Pawley Refinement (for powder XRD) to detect polymorphic variations .

- Case Study : A study resolved discrepancies in hydrogen bonding by analyzing XRD-derived Hirshfeld surfaces and comparing them with solution-phase NOE correlations .

Q. What strategies improve regioselectivity in halogenation or alkylation of the quinoline core?

- Methodological Answer :

- Directing Groups : Use C3-formyl or amino groups to direct electrophilic substitution to C4/C8 positions.

- Microwave-Assisted Synthesis : Enhances reaction control for meta-alkylation (e.g., ethyl group at C8) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH) with Boc groups to isolate desired products .

Q. How are crystallographic disorders in quinoline derivatives addressed during refinement?

- Methodological Answer : In SHELXL, apply:

- PART Instructions : Model disordered atoms with split positions.

- SIMU/SADI Constraints : Restrain bond distances/angles for overlapping moieties.

- TWIN Commands : Refine twin laws for non-merohedral twinning (common in quinoline crystals) .

- Example : A crystal with 86:14 twin domains was refined using BASF parameters and HKLF5 data .

Q. What computational tools predict the biological activity of quinoline derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., malaria PfATP4).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Data Presentation & Analysis

Q. How should crystallographic data be reported in publications?

- Guidelines :

- Include CIF files with deposition numbers (e.g., CCDC 1234567).

- Report R, wR, and completeness (>99%) .

- Use ORTEP diagrams with 50% probability ellipsoids .

- Follow IUCr standards for tables (e.g., bond lengths in Å, angles in °) .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.